molecular formula C13H13Cl2N3S B1439566 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride CAS No. 1181522-20-2

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

Cat. No.: B1439566
CAS No.: 1181522-20-2
M. Wt: 314.2 g/mol
InChI Key: MVCYADBAPWEWRZ-UHFFFAOYSA-N
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Description

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.
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Mechanism of Action

are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .

The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .

The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .

The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Properties

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCYADBAPWEWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.